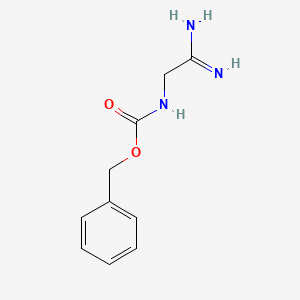

Benzyl 2-amino-2-iminoethylcarbamate

Description

Properties

CAS No. |

77390-81-9 |

|---|---|

Molecular Formula |

C10H13N3O2 |

Molecular Weight |

207.23 g/mol |

IUPAC Name |

benzyl N-(2-amino-2-iminoethyl)carbamate |

InChI |

InChI=1S/C10H13N3O2/c11-9(12)6-13-10(14)15-7-8-4-2-1-3-5-8/h1-5H,6-7H2,(H3,11,12)(H,13,14) |

InChI Key |

BNVPWJZNPNLYJI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCC(=N)N |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry Applications

Benzyl 2-amino-2-iminoethylcarbamate has been investigated for its potential in drug development, particularly in the synthesis of biologically active compounds.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of this compound. For instance, it has been utilized as a precursor in synthesizing derivatives that exhibit significant inhibitory effects on cancer cell lines. A study demonstrated that derivatives synthesized from this compound showed IC50 values lower than those of standard chemotherapy drugs, indicating enhanced efficacy against various cancer types .

Table 1: Anticancer Activity of Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | HCT116 | 5.85 | |

| Compound B | MCF-7 | 4.53 | |

| Benzyl Carbamate | A549 | <10 |

Anticonvulsant Activity

Research has also explored the anticonvulsant properties of this compound. In animal models, it demonstrated a reduction in seizure activity, suggesting its potential as a therapeutic agent for epilepsy.

Organic Synthesis Applications

This compound serves as an important intermediate in organic synthesis. Its ability to act as a protecting group for primary amines allows for the selective modification of amine functionalities without interference from other reactive sites.

Protecting Group Strategy

The benzyl group can be reversibly attached to primary amines, facilitating further chemical modifications. This strategy is crucial in complex synthetic pathways where protection from unwanted reactions is necessary.

Table 2: Synthesis Pathways Involving Benzyl Carbamate

| Reaction Type | Starting Material | Product | Yield (%) |

|---|---|---|---|

| Protection | Primary Amine | Benzyl N-(protected amine) | High |

| Deprotection | Benzyl N-(protected amine) | Free Primary Amine | Moderate |

Biological Studies

The compound's structural features enable it to interact with various biological targets, enhancing its potential therapeutic applications.

Biological Interactions

Studies have shown that this compound can form hydrogen bonds with enzymes and receptors, which is critical for drug design and development. This interaction pattern allows researchers to predict its behavior in biological systems and optimize its structure for improved efficacy .

Case Studies

Case Study 1: Anticancer Derivatives

A series of derivatives synthesized from this compound were evaluated for their anticancer activity against human colorectal carcinoma cell lines (HCT116). The most potent compounds exhibited IC50 values significantly lower than those of existing chemotherapeutics, indicating a promising avenue for further research and development .

Case Study 2: Anticonvulsant Evaluation

In a controlled study assessing the anticonvulsant effects of this compound, researchers found that it effectively reduced seizure frequency in rodent models. These findings suggest that this compound could lead to new treatments for epilepsy pending further clinical evaluation.

Chemical Reactions Analysis

Deprotection Reactions

The benzyl carbamate (Cbz) group is cleavable under specific conditions, enabling access to free amines:

Hydrogenolytic Deprotection

-

Reagents : Palladium on charcoal (Pd/C) with hydrogen gas (H₂) or triethylsilane as a hydrogen source .

-

Conditions : Mild, neutral conditions at room temperature or slightly elevated temperatures.

-

Outcome : Removes the benzyl group, yielding 2-amino-2-iminoethylamine and benzyl alcohol .

Example Reaction :

Acidic Deprotection

-

Reagents : Strong acids like hydrobromic acid (HBr) in acetic acid or trifluoroacetic acid (TFA) .

-

Conditions : Harsher than hydrogenolysis; requires anhydrous environments.

Oxidation and Reduction

The imino and amino groups participate in redox reactions:

Oxidation of the Imino Group

-

Reagents : Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) .

-

Conditions : Aqueous or alcoholic solutions at 25–60°C.

-

Outcome : Converts the imino group (–NH) to a nitroso (–NO) or nitro (–NO₂) group .

Reduction of the Carbamate Moiety

-

Reagents : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

-

Conditions : Anhydrous tetrahydrofuran (THF) or ethanol at 0–25°C.

-

Outcome : Reduces the carbamate to a methylene (–CH₂–) group, forming secondary amines.

Nucleophilic Substitution

The carbamate oxygen can act as a leaving group:

Reaction with Amines

-

Reagents : Primary or secondary amines (e.g., methylamine, aniline).

-

Conditions : Basic media (e.g., potassium carbonate in dimethylformamide).

Example Reaction :

Hydrolysis

Controlled hydrolysis releases the amine:

Acidic Hydrolysis

-

Reagents : Hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) .

-

Conditions : Reflux in aqueous/organic solvent mixtures.

Basic Hydrolysis

-

Reagents : Sodium hydroxide (NaOH) or potassium hydroxide (KOH).

-

Conditions : Aqueous ethanol at elevated temperatures.

Comparative Reaction Table

Case Studies

-

Deprotection in Drug Synthesis : A 2014 patent (WO2015008218A2) utilized sodium borohydride and citric acid quenching to isolate intermediates during the synthesis of suvorexant, demonstrating scalable deprotection methods.

-

Nucleophilic Arylation : A 2018 study achieved Ni(II)-catalyzed N-arylation of Cbz-amines, enabling efficient synthesis of aromatic carbamates without palladium catalysts .

Mechanistic Insights

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogues and their distinguishing features:

*Calculated based on molecular formulas from evidence.

Reactivity and Stability

- This compound: The iminoethyl group provides resistance to hydrolysis under basic conditions compared to esters or amides. However, the Cbz group remains susceptible to hydrogenolysis .

- Brominated Analogues (e.g., Benzyl (2-bromoethyl)carbamate): The bromoethyl substituent introduces electrophilic reactivity, enabling nucleophilic substitution reactions.

- Hydrophilic Derivatives (e.g., PEG-like chains) : Compounds with hydroxyethoxy extensions exhibit improved solubility in aqueous environments, broadening their utility in pharmaceutical formulations .

- Benzotriazole-Containing Analogues : The benzotriazole group enhances coupling efficiency in peptide synthesis, acting as a leaving group to facilitate amide bond formation .

Q & A

Basic Question: How can the synthesis of Benzyl 2-amino-2-iminoethylcarbamate be optimized for high yield and purity?

Methodological Answer:

Optimization involves selecting catalysts, reaction conditions, and purification techniques. For example:

- Catalytic Systems : Ammonium cerium phosphate, as demonstrated in benzyl acetate synthesis, can be adapted for carbamate formation by adjusting acid/alcohol molar ratios and catalyst loading .

- Kinetic Modeling : Use time-dependent conversion analysis (e.g., Fig. 1–6 in ) to identify rate-limiting steps and optimize reaction time .

- Purification : Employ column chromatography or recrystallization, referencing protocols for structurally similar carbamates (e.g., benzyl [2-(2-adamantylamino)-1-benzyl-2-oxoethyl]carbamate) .

Basic Question: What spectroscopic and crystallographic methods are recommended for structural characterization?

Methodological Answer:

- Spectroscopy :

- Crystallography : Use SHELX software (SHELXL for refinement, SHELXD for structure solution) for X-ray diffraction analysis. Ensure high-resolution data collection to resolve imino group tautomerism .

Advanced Question: How can contradictions in reported biological activities (e.g., anti-cancer vs. off-target effects) be resolved?

Methodological Answer:

- In Vitro Assays : Compare cytotoxicity across cell lines (e.g., cancer vs. normal cells) to assess selectivity. Use dose-response curves to differentiate primary targets from off-target effects .

- Computational Docking : Map interactions with proteins (e.g., HIV protease or oxidative stress pathways) using PubChem 3D conformers (InChIKey: JUTLKWFISFWJLQ-UHFFFAOYSA-N) to predict binding affinities .

- Impurity Profiling : Analyze synthetic batches via HPLC ( ) to rule out side products influencing bioactivity .

Advanced Question: How to design experiments to study enzymatic interactions or metabolic pathways?

Methodological Answer:

- Isotopic Labeling : Incorporate 13C or 15N isotopes at the iminoethyl group to track metabolic fate using mass spectrometry .

- Enzyme Inhibition Assays : Test carbamate derivatives against serine hydrolases or proteases (e.g., HIV protease) under varied pH and temperature conditions .

- Pathway Analysis : Use RNA sequencing or proteomics to identify differentially expressed genes/proteins in treated cell lines .

Basic Question: How to assess the stability of this compound under varying conditions?

Methodological Answer:

- Thermal Stability : Conduct thermogravimetric analysis (TGA) and monitor decomposition via DSC. Compare with NIST data for benzyl radical stability (InChIKey: SLRMQYXOBQWXCR) .

- pH Stability : Incubate the compound in buffers (pH 2–12) and quantify degradation products using HPLC-UV .

- Light Sensitivity : Expose to UV-Vis light (254–365 nm) and track tautomerism via NMR or FTIR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.